molecular formula C12H23NO2 B2978620 tert-Butyl (S)-2-ethylpiperidine-1-carboxylate CAS No. 1853230-28-0; 409061-22-9

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate

Cat. No.: B2978620
CAS No.: 1853230-28-0; 409061-22-9
M. Wt: 213.321
InChI Key: TZODONUATMTJPI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with an ethyl group at the 2-position and a carboxylate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate typically involves the reaction of (S)-2-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced piperidine compounds, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The ethyl group at the 2-position and the carboxylate group at the 1-position contribute to the overall molecular stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-methylpiperidine-1-carboxylate
  • tert-Butyl (S)-2-isopropylpiperidine-1-carboxylate
  • tert-Butyl (S)-2-phenylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is unique due to the specific combination of the tert-butyl and ethyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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